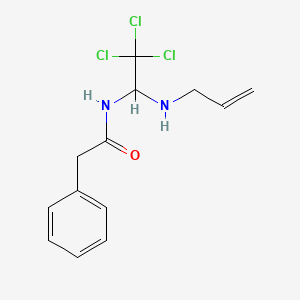
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C27H22N2O5 . This compound is part of a collection of rare and unique chemicals often used in early discovery research . It is known for its intricate structure, which includes methoxy, naphthyloxy, and carbohydrazonoyl groups attached to a phenyl benzoate core.
Métodos De Preparación
The synthesis of 2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, starting with the preparation of the naphthyloxyacetyl intermediate. This intermediate is then reacted with a carbohydrazonoyl derivative under specific conditions to form the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.
Análisis De Reacciones Químicas
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modifying their activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Comparación Con Compuestos Similares
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:
2-Methoxy-4-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but differs in the position of the naphthyloxy group.
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound includes an ethoxy group instead of a methoxy group, leading to different chemical properties.
Propiedades
Número CAS |
303086-27-3 |
|---|---|
Fórmula molecular |
C27H22N2O5 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C27H22N2O5/c1-32-25-15-19(11-14-24(25)34-27(31)21-8-3-2-4-9-21)17-28-29-26(30)18-33-23-13-12-20-7-5-6-10-22(20)16-23/h2-17H,18H2,1H3,(H,29,30)/b28-17+ |
Clave InChI |
DBBLMVPEYJCQAB-OGLMXYFKSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11994736.png)
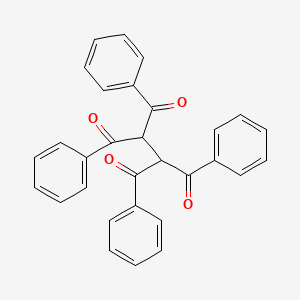
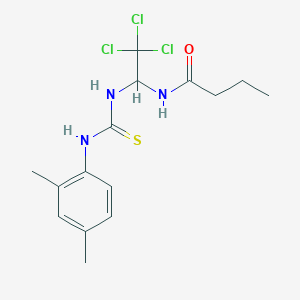
![N'-{4-[4-(diphenylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-N,N-dimethylethane-1,2-diamine](/img/structure/B11994742.png)
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B11994743.png)
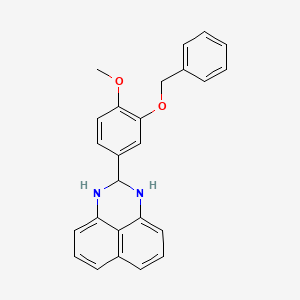
![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11994752.png)
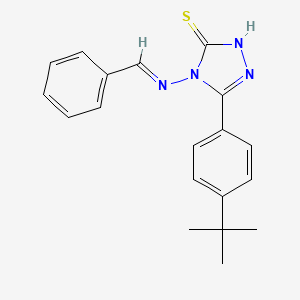
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11994756.png)
![3-(4-Ethoxyphenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11994764.png)
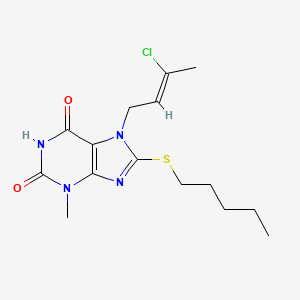
![4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]valinate](/img/structure/B11994780.png)
